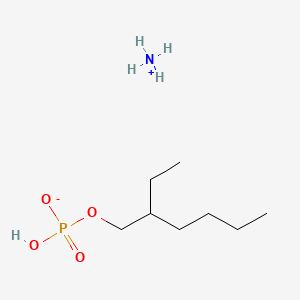

Ammonium 2-ethylhexyl hydrogen phosphate

Description

Nomenclature and Structural Context within Organophosphorus Chemistry

Ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403) is the ammonium salt of mono-2-ethylhexyl hydrogen phosphate. However, the term is often used in literature to refer to the ammonium salt of bis(2-ethylhexyl) hydrogen phosphate. For clarity, this article will focus on the latter, more prominent compound.

The nomenclature of this compound can be understood by breaking down its constituent parts. The parent acid is bis(2-ethylhexyl) hydrogen phosphate, also widely known by synonyms such as di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP). nih.govwikipedia.orgsigmaaldrich.com The "2-ethylhexyl" component refers to the branched eight-carbon alkyl group derived from 2-ethylhexanol. The "phosphate" indicates the central phosphorus atom bonded to four oxygen atoms. In the di-ester form, two of these oxygens are bonded to the 2-ethylhexyl groups, one is a phosphoryl group (P=O), and the last is a hydroxyl group (-OH), making it a phosphoric acid. nih.govnist.gov The reaction of this acidic proton with ammonia (B1221849) (NH₃) results in the formation of the ammonium salt, Ammonium bis(2-ethylhexyl) phosphate . nih.govacs.org

Structurally, it is an organophosphorus compound, a class of organic compounds containing a carbon-phosphorus bond. mdpi.com More specifically, it is a phosphate ester. wikipedia.org These compounds are characterized by a central phosphate core with organic substituents. In non-polar organic solvents, the parent acid, HDEHP, typically exists as a stable hydrogen-bonded dimer. wikipedia.orgnih.gov The formation of the ammonium salt alters the intermolecular interactions, influencing its solubility and surfactant properties. acs.org

Interactive Table: Chemical Identification of Ammonium bis(2-ethylhexyl) phosphate and Related Compounds

| Compound Name | Common Synonym | CAS Number | Molecular Formula |

| Ammonium bis(2-ethylhexyl) phosphate | Ammonium di(2-ethylhexyl) phosphate | 4971-47-5 | C₁₆H₃₈NO₄P |

| Bis(2-ethylhexyl) hydrogen phosphate | Di(2-ethylhexyl) phosphoric acid (HDEHP) | 298-07-7 | C₁₆H₃₅O₄P |

| 2-Ethylhexanol | Isooctyl alcohol | 104-76-7 | C₈H₁₈O |

| Tris(2-ethylhexyl) phosphate | TEHP | 78-42-2 | C₂₄H₅₁O₄P |

Source: PubChem nih.gov, Merck merckmillipore.commerckmillipore.com, ChemicalBook chemicalbook.com

Historical Perspectives on Research and Development Trajectories

The development of ammonium 2-ethylhexyl hydrogen phosphate is intrinsically linked to the broader history of organophosphorus chemistry. The field of organophosphorus compounds dates back to the early 19th century, with the first synthesis of organophosphate compounds occurring around the 1820s. mdpi.com A significant milestone was the synthesis of tetraethyl pyrophosphate in 1854. researchgate.netresearchgate.net

The trajectory of organophosphorus chemistry accelerated dramatically in the 1930s and 1940s, largely through the work of Gerhard Schrader in Germany. mdpi.comresearchgate.net This research, initially focused on developing synthetic insecticides, led to the discovery of highly toxic nerve agents like tabun (B1200054) and sarin, but also to commercially successful pesticides like parathion. mdpi.comresearchgate.netscispace.com

Following World War II, the applications for organophosphorus compounds expanded beyond agriculture and chemical warfare. researchgate.netresearchgate.net Researchers began to explore their use as flame retardants, plasticizers, and, crucially for the context of HDEHP and its salts, as metal extractants. wikipedia.orgecetoc.org HDEHP was identified as a highly effective extractant for a variety of metals, particularly uranium and rare-earth elements, leading to the development of processes like the Dapex (dialkyl phosphoric extraction) procedure for uranium recovery. wikipedia.orgiaea.org

The synthesis of HDEHP is typically achieved through the reaction of 2-ethylhexanol with phosphorus pentoxide or phosphorus oxychloride. wikipedia.orgecetoc.org The ammonium salt, ammonium bis(2-ethylhexyl) phosphate, was subsequently investigated for its unique properties. Research in the 1990s, for instance, identified it as a surfactant capable of stabilizing water-in-oil microemulsions, a property not observed to the same extent with other metal salts of HDEHP. acs.org This opened new avenues for its application beyond simple metal extraction.

Current Research Landscape and Significance in Advanced Chemical Processes

The current research involving this compound and its parent acid, HDEHP, is predominantly focused on advanced separation science and materials chemistry. The primary application remains in solvent extraction, a technique crucial for hydrometallurgy.

Solvent Extraction of Metals: HDEHP is a well-established extractant for separating valuable metals. iaea.orgchemicalbook.com Research continues to optimize its use for the separation of rare-earth elements (REEs), which are critical for high-tech industries. scispace.comresearchgate.net The mechanism typically involves a cation exchange where protons from the HDEHP dimer are exchanged for metal ions in the aqueous phase. nih.govresearchgate.net The efficiency and selectivity of these separations are influenced by factors such as the pH of the aqueous solution, the concentration of the extractant, and the composition of the organic diluent. researchgate.net

Recent studies have explored using HDEHP and related phosphonic acid extractants like PC-88A (2-ethylhexyl hydrogen-2-ethylhexylphosphonate) in novel extraction systems. scispace.commetalleaching.commetalleaching.com This includes their incorporation into ionic liquids or their use in impregnated resins for chromatographic separations, which can offer higher selectivity and more convenient operation compared to traditional multi-stage solvent extraction. scispace.comresearchgate.net For instance, bifunctional ionic liquids combining a quaternary ammonium cation with the di(2-ethylhexyl) phosphate anion have been studied for REE separation. researchgate.net

The ammonium salt itself, ammonium bis(2-ethylhexyl) phosphate, has been investigated for its role in forming microemulsions. acs.org These systems are of interest for various applications, including as nanoreactors for particle synthesis or for enhancing extraction processes. Small-angle neutron scattering (SANS) studies have shown that in the absence of water, the compound forms rod-shaped reversed micelles in oil. As water is added, these transition to spherical water-in-oil microemulsion droplets. acs.org

Interactive Table: Research Findings on Metal Extraction using HDEHP

| Metal Ion(s) | Process | Key Finding | Reference |

| Mg²⁺ | Solvent Extraction | HDEHP demonstrates good selectivity for Mg²⁺ from ammonium dihydrogen phosphate solutions via cation exchange and chelation. | researchgate.net |

| Co²⁺ | Multidropped Liquid Membrane | Transport kinetics were investigated, and the extraction was found to be chemically controlled. | nih.gov |

| Rare Earth Elements (REEs) | Solvent Extraction with PC-88A | The extractability of REEs increases with their atomic number, which is typical for acidic organophosphorus extractants. | researchgate.net |

| Berkelium (Bk) | Extraction Chromatography | HDEHP is used to separate Bk(IV) from trivalent actinides and lanthanides. | wikipedia.org |

| Technetium (Tc) | Solvent Extraction | The extracted Tc(IV) complex was identified as TcO(OH)(DEHP)(HDEHP). | iaea.org |

The ongoing research highlights the versatility of the bis(2-ethylhexyl) phosphate moiety. Whether in its acidic form for conventional extraction or as an ammonium salt for creating structured fluids, it remains a significant tool in the development of advanced chemical processes for metal separation, purification, and materials synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85222-97-5 |

|---|---|

Molecular Formula |

C8H22NO4P |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

azanium;2-ethylhexyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);1H3 |

InChI Key |

AUZYDJMRJRSCDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)[O-].[NH4+] |

Related CAS |

85909-58-6 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Precursor Synthesis: Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

The industrial production of Ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403) is fundamentally reliant on the efficient synthesis of its precursor, Di(2-ethylhexyl)phosphoric acid (D2EHPA). D2EHPA, a diester of phosphoric acid, is a viscous, colorless liquid that serves as the foundational molecule for the subsequent ammoniation step. wikipedia.org The manufacturing of high-purity D2EHPA is critical, as the quality of this precursor directly influences the properties and yield of the final ammonium salt.

Synthetic Pathways and Optimized Reaction Conditions

The synthesis of D2EHPA can be achieved through several distinct chemical routes, primarily differing in the choice of the phosphorus-containing reagent. The most common pathways involve the reaction of 2-ethylhexanol with phosphorus pentoxide (P₄O₁₀), phosphorus trichloride (B1173362) (PCl₃), or phosphorus oxychloride (POCl₃). wikipedia.orggoogleapis.com

The reaction with phosphorus pentoxide proceeds via a direct esterification, which typically yields a mixture of mono-, di-, and trisubstituted phosphate esters that must be separated. wikipedia.org

A more controlled, multi-step approach begins with phosphorus trichloride (PCl₃). This process involves three main stages:

Phosphite (B83602) Formation: Phosphorus trichloride is reacted with 2-ethylhexanol, typically at a controlled temperature of around 15°C, to form an intermediate tri-(2-ethylhexyl) phosphite. googleapis.com Maintaining a precise 3:1 molar ratio of 2-ethylhexanol to PCl₃ is crucial to ensure high purity and productivity. googleapis.com

Chlorination: The intermediate phosphite is then chlorinated to produce di-(2-ethylhexyl) phosphorochloridate. googleapis.com

Hydrolysis: The final step is the hydrolysis of the phosphorochloridate using an excess of water at temperatures between 80-100°C. Careful control of this step is necessary to hydrolyze pyrophosphate byproducts and minimize dealkylation, which can form mono-(2-ethylhexyl) phosphoric acid. googleapis.com

Alternatively, phosphorus oxychloride (POCl₃) can be used. In this pathway, POCl₃ is reacted directly with 2-ethylhexanol. researchgate.netgoogle.com The reaction parameters, including the molar ratio of reactants, the order of their addition, and the reaction temperature, are all critical variables that impact the yield and composition of the crude D2EHPA. researchgate.net Some patented methods employ a composite catalyst system, such as one containing AlCl₃ and 1-ethyl-3-methylimidazole fluoroform sulfonate, to enhance the reaction yield. google.com

Table 1: Comparison of D2EHPA Synthetic Pathways

| Phosphorus Reagent | Key Intermediate(s) | General Reaction Conditions | Key Considerations |

|---|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Mixture of phosphate esters | Direct esterification with 2-ethylhexanol. wikipedia.org | Requires separation of mono-, di-, and tri-esters. wikipedia.org |

| Phosphorus Trichloride (PCl₃) | Tri-(2-ethylhexyl) phosphite; Di-(2-ethylhexyl) phosphorochloridate | Multi-step process: phosphite formation (~15°C), chlorination, and hydrolysis (80-100°C). googleapis.com | Strict stoichiometric control (3:1 alcohol to PCl₃ ratio) is essential. googleapis.com |

| Phosphorus Oxychloride (POCl₃) | (Varies based on conditions) | Catalytic reaction with 2-ethylhexanol; requires temperature control (e.g., initial 0-10°C, then warming). google.com | Molar ratio, temperature, and catalyst choice significantly affect yield and purity. researchgate.netgoogle.com |

Role of Phosphorus Reagents and Alcohol Reactants

The phosphorus reagent (P₄O₁₀, PCl₃, or POCl₃) serves as the source of the central phosphorus atom, forming the phosphate core of the molecule. wikipedia.orggoogleapis.comresearchgate.net The choice of this reagent dictates the reaction mechanism and the nature of the intermediates. For instance, using PCl₃ or POCl₃ introduces chlorine into the intermediate, which must be subsequently removed through hydrolysis. googleapis.com

The alcohol reactant, 2-ethylhexanol, provides the dual alkyl chains that give D2EHPA its characteristic lipophilic nature. wikipedia.org The stoichiometry of the alcohol is a critical parameter. An insufficient amount of 2-ethylhexanol can lead to an increased formation of the mono-ester by-product, while an excess can carry over into subsequent steps and form undesired neutral impurities like tri-(2-ethylhexyl) phosphate. googleapis.com

Formation of Ammonium 2-Ethylhexyl Hydrogen Phosphate

The target compound is formed through the neutralization of the acidic proton of D2EHPA with ammonia (B1221849). This process converts the organophosphoric acid into its corresponding ammonium salt.

In Situ Generation from Di(2-ethylhexyl)phosphoric Acid

Ammonium bis(2-ethylhexyl) phosphate can be generated in situ through a liquid-liquid extraction process. In this application, D2EHPA, dissolved in an organic solvent, functions as a cationic liquid ion exchanger. google.com When this organic phase is brought into contact with an aqueous solution containing ammonium ions (NH₄⁺), an acid-base reaction occurs at the phase boundary. The acidic proton of the D2EHPA molecule is exchanged for an ammonium ion from the aqueous phase, resulting in the formation of the ammonium-D2EHPA salt, which remains in the organic phase. google.com

The reaction can be represented as: (C₈H₁₇O)₂PO₂H (organic) + NH₄⁺ (aqueous) ⇌ (C₈H₁₇O)₂PO₂⁻NH₄⁺ (organic) + H⁺ (aqueous) google.com

This process is reversible and is effectively used for the removal of ammonia from contaminated waters. google.com

Controlled Neutralization and Salt Formation Strategies

The efficiency of the ammonium salt formation is highly dependent on the chosen reaction conditions, particularly the composition of the organic solvent. The solubility of the resulting ammonium-D2EHPA salt in the aqueous phase is a significant factor, as higher solubility leads to a loss of the product from the organic phase. google.com

Research has shown that the choice of solvent and the use of modifiers can significantly influence the extraction efficiency. While D2EHPA can be dissolved in simple hydrocarbon solvents like toluene, the addition of a higher-molecular-weight alcohol, such as 1-decanol (B1670082), as a modifier greatly enhances the extraction of ammonia and reduces the solubility of the formed salt in the aqueous phase. google.com This strategy represents a controlled approach to maximizing the formation and retention of the ammonium salt in the desired organic phase. Saponification of the D2EHPA extractant is a necessary step that benefits the extraction process. researchgate.net

Table 2: Effect of Organic Solvent on Ammonia Extraction by 0.2M D2EHPA

| Organic Solvent Composition | Ammonia Extraction Efficiency (%) |

|---|---|

| 50% 1-decanol in toluene | 98.0% |

| 100% 1-decanol | 98.5% |

Data derived from studies on the extraction of ammonia from an aqueous phase, demonstrating the effectiveness of salt formation. google.com

Advanced Purification Techniques and Yield Optimization

Achieving high purity in the final product requires careful purification of the D2EHPA precursor and optimization of the salt formation step. Crude D2EHPA often contains unreacted starting materials and by-products such as mono-(2-ethylhexyl) phosphoric acid and tetra-(2-ethylhexyl) pyrophosphate. googleapis.comgoogle.com

One advanced purification technique involves the selective precipitation of D2EHPA as a metal salt. For instance, crude D2EHPA dissolved in an organic solvent can be treated with a metal hydroxide (B78521), such as freshly precipitated copper hydroxide. google.com This forms the copper salt of D2EHPA, which is insoluble and precipitates out of the solution. The salt is then separated, washed to remove impurities, and subsequently treated with a dilute mineral acid to strip the metal ion, regenerating a highly purified form of D2EHPA. google.com Another method involves isolating the sodium salt of D2EHPA, washing it, and then re-acidifying it with hydrochloric acid to obtain the purified acid. google.com

Yield optimization focuses on minimizing the formation of by-products. This is achieved by:

Strict Stoichiometric Control: As mentioned, maintaining the precise molar ratio of alcohol to the phosphorus reagent prevents the formation of undesired esters. googleapis.com

Controlling Hydrolysis: In the PCl₃ pathway, extending the hydrolysis time for 4-6 hours ensures that pyrophosphate intermediates are fully converted to the desired D2EHPA product, improving both yield and purity. googleapis.com

Optimizing Extraction Conditions: For the final salt formation, the yield in the organic phase is optimized by selecting the appropriate solvent and modifier combination (e.g., using 1-decanol) and controlling the pH of the aqueous solution to favor the forward reaction. google.comresearchgate.net

Solvent-Based Purification and Separation Protocols

Solvent-based methods are fundamental to purifying Di(2-ethylhexyl) phosphoric acid (D2EHPA) by leveraging differences in solubility between the target compound, its impurities, and its various salt forms. These protocols often involve liquid-liquid extraction, precipitation, and washing steps.

A prominent method involves the selective precipitation of a metal salt of D2EHPA from an organic solvent. google.com In this process, the crude D2EHPA is first dissolved in a suitable organic solvent. Subsequently, a metal hydroxide, such as copper (II) hydroxide, is added to the solution. This results in the formation of the corresponding metal salt of D2EHPA, which has different solubility characteristics than the initial impurities. The addition of a less polar solvent like acetone (B3395972) can further decrease the solubility of this metal salt, causing it to precipitate out of the solution. google.com The solid salt is then separated via filtration and washed to remove any remaining impurities. Finally, the purified D2EHPA is regenerated by treating the metal salt with a strong mineral acid (e.g., HCl, HNO₃), which strips the metal ion and restores the acidic form of the compound. google.com

Liquid-liquid extraction is also employed. In some synthesis routes, after the primary reaction, the product mixture is transferred to a separatory funnel and extracted multiple times with a base, such as 6% potassium hydroxide (KOH), to separate the acidic D2EHPA from non-acidic impurities. patsnap.com The aqueous phases containing the D2EHPA salt are then combined and re-acidified with an acid like 10% HCl. This causes the purified D2EHPA to separate, at which point it is extracted back into an organic solvent like ether or petroleum ether. patsnap.com This phase is then washed with saturated brine to remove water-soluble impurities before the solvent is removed, yielding the purified product. patsnap.com

Table 1: Overview of Solvent-Based Purification Techniques for D2EHPA

| Technique | Key Reagents/Solvents | Mechanism | Reference |

|---|---|---|---|

| Metallic Salt Precipitation | Solvents: Benzene, Carbon Tetrachloride, Diethyl Ether Precipitating Agent: Copper (II) Hydroxide Anti-Solvent: Acetone Regenerating Acid: HCl, HNO₃ | Crude D2EHPA is converted to a metal salt of low solubility, which precipitates, is separated, and then converted back to its purified acid form. | google.com |

| Acid-Base Extraction | Extraction Solvents: Ether, Petroleum Ether Base: Potassium Hydroxide (KOH) solution Acid: Hydrochloric Acid (HCl) Washing Solution: Saturated Brine | The acidic D2EHPA is selectively extracted into an aqueous base, leaving neutral impurities in the organic phase. The aqueous phase is then re-acidified, and the purified D2EHPA is extracted back into an organic solvent. | patsnap.com |

Adsorptive and Dehydration Methods for Enhanced Purity

Adsorptive techniques and dehydration are employed to achieve higher levels of purity by removing residual impurities, water, and volatile byproducts. These methods often utilize solid-phase materials or thermal processes.

Extraction chromatography (ExCR) represents a key adsorptive method. In this technique, D2EHPA is loaded onto a solid support, creating a stationary phase that can selectively retain or separate target ions from a solution. While often used for metal extraction, the principle is also applied for purification. For instance, D2EHPA has been loaded onto macroporous resins like Amberlite™ XAD-16HP or other polymer supports. mdpi.comosti.gov The affinity of D2EHPA for these non-polar supports is high, allowing for the creation of stable solvent-impregnated resins (SIRs). mdpi.com The process of impregnating the resin itself serves as a purification step, as impurities may have different affinities for the support material.

Furthermore, chromatography is used in analytical and preparative scales to separate D2EHPA from its common impurities, such as the mono-ester (mono-(2-ethylhexyl) phosphoric acid) and the tri-ester (tris(2-ethylhexyl) phosphate). google.com

Dehydration and removal of volatile impurities can be accomplished through thermal methods like steam stripping. In one documented process, following the main synthesis reaction, the crude product is treated with direct steam at temperatures between 95-100°C. google.com This process effectively removes volatile components such as residual hydrogen chloride and light impurities like 2-ethylhexyl chloride, which are distilled off with the steam. google.com This step is crucial for producing a higher-purity product free from corrosive and reactive contaminants before its potential conversion to the ammonium salt.

Table 2: Adsorptive and Dehydration Methods

| Method | Description | Materials/Conditions | Target Impurities Removed | Reference |

|---|---|---|---|---|

| Extraction Chromatography (ExCR) / Solvent-Impregnated Resins (SIRs) | D2EHPA is immobilized on a solid support. The selective adsorption of D2EHPA onto the support separates it from certain impurities. | Supports: Amberlite™ XAD-16HP, Poly(vinyl chloride/vinyl acetate) co-polymer | Process-specific impurities with lower affinity for the solid support. | mdpi.comosti.gov |

| Steam Stripping | Direct injection of steam into the crude product to volatilize and carry away low-boiling point impurities. | Temperature: 95-100°C | Hydrogen Chloride, 2-ethylhexyl chloride, excess unreacted reagents. | google.com |

Industrial Process Optimization Considerations

Optimizing the industrial production of D2EHPA is critical for ensuring high yield, purity, and cost-effectiveness, which directly impacts the quality of the final this compound product. Key considerations include reaction stoichiometry, catalyst selection, temperature control, and impurity management.

The synthesis of D2EHPA often starts with phosphorus oxychloride and 2-ethylhexanol. google.com The molar ratio of these reactants is a critical parameter to control. An excess of 2-ethylhexanol can lead to the formation of the neutral impurity tris(2-ethylhexyl) phosphate (TEHP), while an insufficient amount can leave unreacted intermediates. google.com Industrial processes optimize this ratio, for example, to a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:(1.5-2.5). google.com

Catalysts are sometimes used to improve reaction rates and efficiency. One patented method describes a catalyst system comprising AlCl₃, 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate (B1173111) (NH₄VO₃) to enhance the reaction. google.com

Temperature and reaction time at each stage of the process are carefully controlled. The initial reaction may be conducted at a low temperature (0-10°C), followed by stirring at a slightly higher temperature (15-25°C), and finally heating (40-70°C) to drive the reaction to completion. google.com After the primary reaction, subsequent steps like hydrolysis are also temperature-controlled to manage the removal of byproducts like HCl gas. google.comgoogle.com

A significant challenge in industrial production is managing the formation of byproducts, primarily mono-(2-ethylhexyl) phosphoric acid (M2EHPA) and TEHP. google.com The final product is often a mixture, and its specifications dictate the acceptable levels of these impurities. For instance, crude D2EHPA may contain 5-7% of the mono-ester and 8-10% of neutral phosphorus-containing impurities. google.com Optimization focuses on modifying process steps, such as the hydrolysis of the intermediate di-(2-ethylhexyl) chlorophosphate, to minimize these impurities. google.com

Table 3: Industrial Process Optimization Parameters for D2EHPA Synthesis

| Parameter | Typical Range/Value | Purpose of Optimization | Reference |

|---|---|---|---|

| Molar Ratio (POCl₃ : 2-Ethylhexanol) | 1 : 1.5-2.5 | To maximize yield of the desired diester and minimize formation of mono- and tri-esters. | google.com |

| Reaction Temperature | Staged: 0-10°C (initial), 15-25°C (stirring), 40-70°C (final reaction) | Control reaction rate and prevent unwanted side reactions. | google.com |

| Hydrolysis Temperature | 95-100°C (Steam Stripping) | To efficiently remove volatile byproducts like HCl and 2-ethylhexyl chloride. | google.com |

| Process Technology | Supported-Liquid Membranes (SLMs) | Reduce solvent consumption, minimize waste, and create a smaller process footprint. | globalgrowthinsights.com |

Complexation Chemistry and Interaction Mechanisms

Metal Ion Complexation Studies

The ability of ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403), and more extensively its acidic counterpart D2EHPA, to form complexes with a wide array of metal ions is a cornerstone of its application in hydrometallurgy and separation sciences. This capacity is rooted in the compound's molecular structure, which facilitates both cation exchange and chelation.

The interaction between D2EHPA and divalent transition metals such as cobalt(II), nickel(II), and copper(II) has been shown to result in the formation of distinct coordination complexes. For instance, studies have indicated that the complexes formed can exhibit tetrahedral, octahedral, and square-planar structures. scispace.com Specifically, the complexes have been identified with compositions of CoX₂, NiX₂·2H₂O, (NiX₂)₃, and (CuX₂)₂ (where X represents the deprotonated D2EHPA molecule). scispace.com The oxygen atom within the phosphoryl group (P=O) typically coordinates with the metal ion, contributing to the formation of a chelate. researchgate.net

The stoichiometry of these metal-organic complexes is crucial for understanding and optimizing extraction processes. Various methods, including slope analysis, loading tests, and Job's method of continuous variation, are employed to determine the ratio of the metal ion to the extractant in the complex. researchgate.net For the extraction of Copper(II) with D2EHPA, it has been determined that the stoichiometric ratio of Cu(II) to D2EHPA in the organic complex is 1:2. researchgate.net This indicates that two molecules of D2EHPA are involved in the complexation of one copper ion. researchgate.net The general reaction for the extraction of a divalent metal ion (M²⁺) by D2EHPA, which exists as a dimer ((HR)₂) in nonpolar solvents, can be represented as a cation exchange reaction. nih.gov

The coordination environment of the metal ion can be influenced by the presence of other molecules. For example, in some systems, steric hindrance caused by the four large D2EHPA molecules in the coordination sphere can be alleviated by the addition of a modifier like tributyl phosphate (TBP), which has a smaller molecular size. researchgate.net

The primary mechanism by which ammonium 2-ethylhexyl hydrogen phosphate and D2EHPA extract metal ions from aqueous solutions into an organic phase is cation exchange. In this process, the proton of the phosphoric acid group in D2EHPA is exchanged for a metal cation. mdpi.com This mechanism is particularly effective for the extraction of a variety of metal ions, including rare earth elements (REEs), from acidic solutions. mdpi.commdpi.com

The efficiency of the cation exchange is highly dependent on the pH of the aqueous phase. Lower pH values (higher acidity) can sometimes hinder the extraction process due to competition from H⁺ ions, which can protonate the phosphoric acid group and impede its exchange with metal cations. mdpi.comtandfonline.com Studies on the extraction of Co²⁺ have shown that low pH levels can slow down the extraction due to difficulties in cationic exchange at high acidity. tandfonline.com

The extraction of Mg²⁺ from an ammonium dihydrogen phosphate solution using D2EHPA is a clear example of the cation exchange and chelation capability of the extractant. researchgate.net The process involves the transfer of Mg²⁺ from the aqueous phase to the organic phase containing D2EHPA. Similarly, D2EHPA-based extraction chromatography is utilized for the purification of radioisotopes like zirconium-89, where the cation exchange properties of the resin-bound D2EHPA are paramount. mdpi.com

D2EHPA is renowned for its ability to selectively extract certain metal ions over others, a property that is critical in the separation of chemically similar elements like the rare earths. tandfonline.comscirp.orgscirp.org This selectivity arises from a combination of factors including the chelation of the metal ion by the D2EHPA molecules and the stability of the resulting complex.

In the context of rare earth elements, D2EHPA demonstrates a clear preference for heavier REEs over lighter ones. scirp.orgscirp.org This selectivity is attributed to the lanthanide contraction, which leads to an increase in the stability of the D2EHPA complexes as the atomic number of the lanthanide increases. scirp.org This allows for the selective separation of heavy and light REEs through carefully controlled solvent extraction processes. scirp.orgscirp.org For instance, in a two-stage extraction process, over 90% of heavy REEs can be extracted in the first stage, while the majority of light REEs remain in the aqueous phase. scirp.orgscirp.org

The selectivity of D2EHPA is not limited to REEs. It has also been shown to be effective in separating yttrium from iron(III) in phosphoric acid solutions, where a high yttrium-iron separation coefficient can be achieved under specific temperature conditions. mdpi.com The ability to selectively extract target metals while leaving impurities behind is a key advantage of using D2EHPA in hydrometallurgical processes. mdpi.comresearchgate.net

Table 1: Selectivity of Di-2-ethylhexyl phosphoric acid (D2EHPA) in Metal Extraction This table summarizes the observed selectivity of D2EHPA for different metal ions as reported in various studies.

| Metal Group | Selectivity Trend | Conditions/Notes | Source |

|---|---|---|---|

| Rare Earth Elements (REEs) | Heavier REEs > Lighter REEs | Extraction from sulfuric acid media. | scirp.orgscirp.org |

| Yttrium vs. Iron(III) | High separation coefficient for Yttrium over Iron(III) | Achieved under non-equilibrium conditions at 283–300 K. | mdpi.com |

| Magnesium(II) | Good extraction selectivity from ammonium dihydrogen phosphate solution. | Associated with cation exchange and chelation capability. | researchgate.net |

Interactions with Diverse Chemical Species

Beyond its interactions with metal ions, this compound engages in a variety of non-covalent interactions with other molecules, including other ammonium species and organic analytes. These interactions are governed by principles of ion-pairing, as well as hydrophobic and electrostatic forces.

This compound, being an ionic compound itself, can participate in ion-pairing interactions. Ion pairing occurs when oppositely charged ions in a solution are attracted to each other by electrostatic forces to form a distinct chemical entity. mdpi.com While specific studies on the ion-pair formation between this compound and other ammonium species are not extensively detailed in the provided search results, the general principles of ion-pairing with quaternary ammonium compounds are well-established. nih.gov

The formation of an ion pair can significantly alter the physicochemical properties of the involved species, such as their solubility in different solvents. For instance, the formation of a neutral ion-pair can increase the hydrophobicity of an ionic species, allowing it to partition more readily into a nonpolar organic phase. nih.gov The interaction between quaternary ammonium ions and dipeptides has been shown to be influenced by the counter-anion, highlighting the importance of the anionic partner in the ion pair. nih.gov It is plausible that the phosphate anion of this compound could form ion pairs with other cationic ammonium species, influencing their behavior in solution.

This compound possesses both hydrophobic (the two ethylhexyl chains) and hydrophilic/charged (the ammonium phosphate head group) moieties, making it an effective surfactant. acs.org This amphiphilic nature drives its interaction with organic analytes through a combination of hydrophobic and electrostatic forces.

A significant manifestation of these interactions is the formation of reverse micelles in nonpolar solvents. acs.orgpku.edu.cn Ammonium bis(ethylhexyl) phosphate has been shown to stabilize water-in-oil microemulsions, forming rod-shaped reversed micelles in the absence of added water, which transition to spherical droplets as water is introduced. acs.org The head group area of the molecule in the surfactant layer of these spherical microemulsions has been determined to be 63 ± 3 Ų. acs.org These reversed micelles can encapsulate aqueous solutions and the species dissolved within them, a principle that is utilized in protein extraction. nih.gov

The hydrophobic ethylhexyl chains can interact with the nonpolar regions of organic analytes, while the charged ammonium phosphate head group can engage in electrostatic interactions with polar or charged functional groups on the analytes. researchgate.net This dual interaction capability is fundamental to its application in separation techniques like hydrophobic interaction chromatography, where the hydrophobicity of the analyte and the stationary phase are key to separation. nih.gov The electrostatic interactions between organic phosphate anions and organic cations have been studied and are understood to follow the principles of ion-pair formation.

Thermodynamic and Kinetic Investigations of Complexation

Understanding the thermodynamics and kinetics of complex formation is crucial for designing and optimizing separation processes. These investigations provide data on the spontaneity, feasibility, and speed of the extraction reactions involving this compound and its analogues.

Equilibrium studies quantify the extent of metal extraction by determining the distribution of the metal ion between the aqueous and organic phases once the system has reached equilibrium. The extraction of various metal ions by HDEHP, often in combination with other extractants, has been thoroughly investigated.

For example, the synergistic extraction of Neodymium (Nd³⁺) and Samarium (Sm³⁺) from a sulfuric acid medium using a mixture of HDEHP and HEH/EHP showed a significant synergistic effect. researchgate.net The chemical compositions of the extracted complexes were determined to be Nd·(HA₂)₂·HL₂ and Sm·(HA₂)₂·HL₂, where HA represents HDEHP and HL represents HEH/EHP. researchgate.net Similarly, in the extraction of Nickel (Ni²⁺) from a nitrate (B79036) medium with mixtures of an aldoxime and HDEHP, the formation of mixed complexes was confirmed, and the corresponding equilibrium constants were calculated. researchgate.net

Investigations into the extraction of Europium (Eu³⁺) and Americium (Am³⁺) with HDEHP have also allowed for the evaluation of equilibrium constants that describe the heterogeneous reactions at the liquid-liquid interface. osti.gov These studies are fundamental to predicting the behavior of the extraction system under various conditions.

Table 1: Equilibrium Constants for Metal Extraction with HDEHP-based Systems

| Metal Ion | Extractant System | Equilibrium Constant (K_ex) | Reference |

| Ni(II) | LIX 860 + HDEHP | log K_ex1 = -5.88 | researchgate.net |

| Ni(II) | LIX 860 + HDEHP | log K_ex2 = -6.89 | researchgate.net |

| Nd(III) | HDEHP + HEH/EHP | Not specified | researchgate.net |

| Sm(III) | HDEHP + HEH/EHP | Not specified | researchgate.net |

Note: The specific values and conditions for all constants are detailed in the cited literature.

The speed at which a metal ion is extracted is determined by reaction kinetics and mass transfer rates. Studies using constant-interfacial-area stirred cells have been employed to investigate the mass-transfer kinetics of Eu³⁺ and Am³⁺ in the HDEHP-n-dodecane system. osti.gov The results from such studies can be interpreted through models where the rate is controlled either by diffusion through the interfacial film or by a sequence of slow, reversible interfacial chemical reactions. osti.gov The latter model proposes that an interfacial complex between the metal cation and HDEHP acts as a key intermediate. osti.gov

The extraction of Cobalt (Co²⁺) with HDEHP in kerosene (B1165875) was found to be a chemically controlled process, with a calculated activation energy (Eₐ) of 13.80 kcal mol⁻¹, a value that signifies the rate is dependent on the chemical reaction itself rather than just physical diffusion. nih.gov Furthermore, time-resolved electron pulse radiolysis has been used to study the reactivity of f-element complexes. Lanthanide ion complexes with HEH[EHP], an analogue of HDEHP, showed a more than tenfold increase in reaction rate compared to the non-complexed ligand. osti.govnih.gov

Table 2: Kinetic Data for Organophosphorus Extractant Systems

| Reactant System | Rate Coefficient (k) | Method | Reference |

| n-dodecane radical cation + HEH[EHP] | (4.66 ± 0.22) × 10⁹ M⁻¹ s⁻¹ | Pulse Radiolysis | osti.govnih.gov |

| n-dodecane radical cation + Am-HEH[EHP] complex | (5.58 ± 0.30) × 10¹⁰ M⁻¹ s⁻¹ | Pulse Radiolysis | osti.govnih.gov |

| Co(II) Extraction with HDEHP | Eₐ = 13.80 kcal mol⁻¹ | MDLM System | nih.gov |

Thermodynamic parameters such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) provide deep insight into the nature of the complexation reaction. They reveal whether a reaction is spontaneous (negative ΔG°), whether it releases or absorbs heat (exothermic or endothermic, based on the sign of ΔH°), and the change in disorder of the system (ΔS°).

The influence of temperature on the extraction of Thorium (Th⁴⁺) and Europium (Eu³⁺) by an HDEHP analogue showed that the distribution ratios for both metals decreased as temperature increased, indicating an exothermic extraction process. researchgate.net From this temperature dependence, the thermodynamic parameters were evaluated. researchgate.net Similarly, for the synergistic extraction of Nd³⁺ and Sm³⁺ with a mixture of HDEHP and HEH/EHP, the enthalpy and entropy changes of the reaction were determined. researchgate.net These parameters are crucial for understanding the driving forces behind the extraction. For instance, a negative enthalpy change suggests that the formation of the complex is favored by the release of energy, while a positive entropy change, often associated with the release of ordered water molecules from the metal's hydration shell, can also be a significant driving force for the reaction.

Table 3: Thermodynamic Parameters for Metal Extraction

| Metal Ion | Extractant System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Th(IV) | DEHPA | Data evaluated | Data evaluated | Data evaluated | researchgate.net |

| Eu(III) | DEHPA | Data evaluated | Data evaluated | Data evaluated | researchgate.net |

| Nd(III) | HDEHP + HEH/EHP | Data determined | Data determined | Data determined | researchgate.net |

| Sm(III) | HDEHP + HEH/EHP | Data determined | Data determined | Data determined | researchgate.net |

Note: Specific values are found within the referenced literature; "DEHPA" is used in source researchgate.net to refer to bis(2-ethylhexyl)phosphoric acid.

Applications in Advanced Separation Technologies

Solvent Extraction Processes

Solvent extraction, also known as liquid-liquid extraction, is a predominant method for the separation and purification of metals. In these processes, an aqueous solution containing the target metal ions is brought into contact with an immiscible organic solvent containing an extractant. The extractant selectively forms a complex with the desired metal ions, transferring them to the organic phase. Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a highly effective and widely used organophosphorus extractant for this purpose. saumitgroup.com

The chemical similarity of rare earth elements (REEs) makes their separation a significant challenge. D2EHPA has been instrumental in developing efficient separation schemes for this valuable group of elements. wikipedia.org

D2EHPA is a well-established extractant for the mutual separation of trivalent lanthanides. researchgate.net The extraction efficiency of D2EHPA for lanthanides generally increases with increasing atomic number due to the phenomenon known as lanthanide contraction. wikipedia.org This allows for the separation of adjacent lanthanides, although the separation factors are often modest, necessitating multi-stage extraction processes. For instance, the separation of didymium (a mixture of neodymium and praseodymium) from lanthanum has been studied using D2EHPA. The selectivity of the extraction can be influenced by the addition of complexing agents to the aqueous phase.

Table 1: Separation Factors for Selected Lanthanide Pairs using D2EHPA Note: Separation factors can vary significantly based on experimental conditions such as aqueous phase acidity, extractant concentration, and temperature.

| Lanthanide Pair | Separation Factor (β) | Reference |

| Pr/La | ~2.5 | |

| Nd/Pr | ~1.4 | acs.org |

| Dy/Nd | >10 |

The separation of actinides from lanthanides is a critical step in the partitioning and transmutation strategies for the management of high-level nuclear waste. D2EHPA has been extensively studied for the extraction of trivalent actinides such as americium (Am) and curium (Cm). scispace.com The separation of actinides from lanthanides using D2EHPA is challenging due to their similar ionic radii and charge. However, processes like TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) utilize D2EHPA in conjunction with a complexing agent in the aqueous phase, such as diethylenetriaminepentaacetic acid (DTPA), to achieve selective extraction of lanthanides over actinides. scispace.com

Thorium (IV) is efficiently extracted by D2EHPA from acidic solutions. researchgate.net Studies have shown that thorium can be effectively separated from rare earth elements present in ore leach liquors using D2EHPA. researchgate.net

Table 2: Extraction Efficiency of Thorium with D2EHPA Note: Extraction efficiency is highly dependent on the concentration of D2EHPA and the acidity of the aqueous phase.

| D2EHPA Concentration | Aqueous Phase | Thorium Extraction Efficiency (%) | Reference |

| 30% in kerosene (B1165875) | 5 M HCl | >95% | researchgate.net |

| 0.023 M in toluene | pH 1.0 - 3.0 | Quantitative | medcraveonline.com |

D2EHPA is employed in hydrometallurgical processes to selectively recover valuable metals from complex leachates obtained from various ores. For example, it is used for the removal of impurities like iron and thorium from solutions containing rare earth elements, thereby upgrading the purity of the final REE product. researchgate.net The robustness of D2EHPA allows it to be used with highly acidic leach solutions.

The selective removal and recovery of heavy and transition metals from industrial effluents and process streams is crucial for both environmental protection and resource recycling. D2EHPA plays a significant role in these applications.

D2EHPA is widely used for the separation of cobalt and nickel from sulfate (B86663) solutions. medcraveonline.com The separation is based on the preferential extraction of cobalt over nickel, which can be enhanced by controlling the pH and temperature of the system. google.comscispace.com The extraction order of various metal ions with D2EHPA from a sulfate medium has been reported as Fe(III) > Zn > Cu > Mn > Co > Ni > Mg. scispace.com This selectivity allows for the separation of cobalt and nickel from other impurities.

Vanadium can also be effectively extracted from acidic solutions using D2EHPA. nih.govbme.hu The process is used in the recovery of vanadium from various sources, including petroleum coke and spent catalysts. bme.hu The co-extraction of iron is a common challenge, and process conditions are often optimized to maximize the separation of vanadium from iron. mdpi.com

Table 3: Separation Factors for Cobalt/Nickel using D2EHPA Note: The separation factor for Co/Ni is highly sensitive to temperature and the concentration of cobalt in the organic phase.

| Temperature (°C) | Co Concentration in Organic Phase (g/L) | Separation Factor (β Co/Ni) | Reference |

| 25 | Low | <10 | google.com |

| 50 | >12 | ~50 | google.com |

Non-Metallic Species Extraction and Purification

Beyond metals, the D2EHPA system is crucial for the extraction and purification of non-metallic species, most notably ammonia (B1221849), where Ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403) is directly formed.

Ammonium 2-ethylhexyl hydrogen phosphate is formed during the recovery of ammonia from industrial wastewaters, often referred to as sour waters. researchgate.net The process utilizes D2EHPA as a liquid cation exchange component dissolved in an organic solvent. nih.gov D2EHPA functions as a cationic ion exchanger by exchanging its acidic proton with an ammonium ion (NH₄⁺) from the aqueous phase. nih.gov This reaction forms the ammonium-D2EHPA salt—this compound—in the organic phase, thus removing ammonia from the water. nih.gov

The extraction is reversible; the loaded organic phase can be regenerated by heating, which causes the this compound to release the ammonia gas and convert the extractant back into its acidic D2EHPA form for recycling. nih.gov This combined extraction and stripping process is effective for removing ammonia from process or wastewaters. nih.gov Studies have shown that the use of nitrification filters is a common technology for removing ammonium ions, but chemical extraction offers an alternative for recovery. sim2.be

While primarily used for inorganic species, D2EHPA has demonstrated utility in the extraction of certain organic molecules. Research on bulk liquid membrane (BLM) systems has shown that D2EHPA can be an effective and selective carrier for the transport of the organic dye malachite green from textile wastewater. In one study, a transport efficiency of 88% was achieved using D2EHPA in an n-hexane membrane phase. This application suggests a potential for using the D2EHPA system for the partitioning and preconcentration of specific, typically cationic, organic compounds from aqueous streams.

Influence of Process Parameters on Extraction Efficiency

The effectiveness of separation processes involving D2EHPA is highly dependent on several key operational parameters.

The pH of the aqueous phase is one of the most significant factors influencing extraction efficiency. saumitgroup.com For the extraction of metal cations, efficiency generally increases with higher pH. nih.gov For example, in the extraction of cobalt(II), increasing the donor phase pH leads to faster ion transport, although at pH levels above 6.0, accumulation in the organic phase can limit transfer. nih.gov Similarly, studies on chromium(III) extraction show a strong dependence on pH. saumitgroup.com For ammonia extraction, which involves the formation of this compound, the distribution ratio increases as the aqueous phase pH rises from 7.18 to 8.15. researchgate.net

However, excessively high pH can be detrimental, leading to the deprotonation of the D2EHPA extractant and causing significant losses to the aqueous phase. saumitgroup.com Low salt concentrations (ionic strength) combined with high pH can exacerbate these losses. saumitgroup.com The salting-out effect, where higher salt concentrations in the aqueous phase help retain the organic extractant in the organic phase, is a key consideration. saumitgroup.com

Table 1: Effect of Aqueous Phase pH on Extraction Efficiency

| Target Species | Extractant System | pH Range | Observation | Source |

| Cobalt(II) | D2EHPA in multidropped liquid membrane | 2.29 - 6.11 | Extraction slows at low pH due to difficulties in cationic exchange at high acidity. | nih.gov |

| Copper(II) | D2EHPA/TBP in vegetable oil | 2.5 - 5.5 | Extraction percentage increases sharply with pH, reaching a plateau around pH 4.5-5.3. | nih.gov |

| Ammonia | D2EHPA in Norpar 12 | 7.18 - 8.15 | Concentration-based distribution ratio increases from 0.11 to 0.46. | researchgate.net |

| Zinc, Calcium, Copper | 25% D2EHPA in sulfonated kerosene | 3 - 4 | Selective extraction of impurities from cobalt/nickel/manganese solutions. | |

| Lanthanides (La, Ce, Pr, Nd) | D2EHPA | 2.5 - 3.5 | Effective separation and purification to 99.99% purity. |

The concentration of the D2EHPA extractant in the organic phase directly impacts the system's loading capacity and efficiency. Increasing the extractant concentration generally improves the impregnation ratio and adsorption capacity for target ions, such as vanadium(IV), up to a certain point. Research indicates that at lower concentrations, D2EHPA tends to form a monolayer in the pores of impregnated resins, leading to high utilization efficiency. However, as the concentration increases beyond an optimal level (e.g., 1.2 mol/L in one study), the extractant may accumulate in macropores, increasing the impregnation ratio but with lower utilization efficiency. For cobalt extraction, increasing D2EHPA concentration enhances the extraction constant, but a saturation level can be reached. nih.gov

Table 2: Effect of Diluents on Extraction Processes

| Target Species | Extractant | Diluent | Finding | Source |

| Copper(II) | D2EHPA | Toluene, Cyclohexane (non-polar) | Extracted species is CuL₂ · 2HL. | |

| Copper(II) | D2EHPA | 1-Octanol, MIBK (polar) | Extracted species is CuL₂. | |

| Ammonia | D2EHPA | Various solvents and mixtures | Higher alcohol content in the solvent enhances ammonia extraction efficiency. | nih.gov |

| Thorium(IV) | D2EHPA | Various | The ability of the diluent to be electrophilically solvated and its polarity are controlling factors. |

Temperature and Phase Ratio Optimization

In solvent extraction, the efficiency of metal ion transfer is highly dependent on operational parameters, primarily temperature and the volumetric ratio of the organic to aqueous phases (O/A ratio). Optimizing these variables is crucial for maximizing extraction yields and achieving selective separation.

Research into the extraction of rare earth elements (REEs) using D2EHPA demonstrates that operational conditions are key to high efficiency. In one study, an extraction of 91% for yttrium was achieved under optimized conditions. The McCabe–Thiele diagram, a graphical method for determining the number of theoretical stages required for a given separation, indicated that four stages were necessary for the total extraction of REEs at an O/A ratio of 1.

Temperature plays a critical role by altering the physical properties of the solvent system. Increasing the temperature generally reduces the viscosity of the organic phase, which enhances its ability to wet the matrix and solubilize the target analytes. This thermal energy also aids in overcoming the energy barriers of analyte-matrix bonds, promoting diffusion. For Co2+ ion transport using a multidropped liquid membrane with D2EHPA, the highest transportation rate was observed at 308.15 K. nih.gov Lowering the temperature slowed the rate, though successful transport (over 98%) was still achieved at temperatures as low as 293.15 K. nih.gov

| Metal Ion | Parameter | Optimized Value | Resulting Efficiency | Source |

|---|---|---|---|---|

| Yttrium (Y) | D2EHPA Concentration | 2 M | 91% | nih.gov |

| Yttrium (Y) | O/A Ratio | 1:1 | ||

| Cobalt (Co²⁺) | Temperature | 308.15 K | >98% Transport | nih.gov |

| Cobalt (Co²⁺) | Carrier Concentration | 0.023 mol L⁻¹ | >94.79% Transport | nih.gov |

| Cobalt (Co²⁺) | Donor Phase pH | 7.00 | >99.5% Transport | nih.gov |

Membrane-Based Separation Systems

This compound is integral to several membrane-based separation techniques, which offer advantages like low energy consumption and high selectivity.

Supported Liquid Membranes (SLMs) combine solvent extraction and stripping into a single process. In an SLM, an organic liquid phase containing a carrier, such as D2EHPA, is held within the pores of a microporous solid support by capillary forces. msrjournal.com This membrane separates the aqueous feed phase from a receiving (stripping) phase. The carrier facilitates the transport of metal ions from the feed, across the membrane, and into the stripping phase. msrjournal.com D2EHPA has been successfully used as a carrier in SLM systems for the separation of various metal ions, including Ni-Cd and Zn-Fe. msrjournal.com The stability of these systems can, however, be influenced by the amphiphilic nature of D2EHPA, which can lead to the formation of micro-emulsions within the membrane pores. researchgate.net

A related technology is the multidropped liquid membrane (MDLM) system, which offers high efficiency in terms of membrane capacity and separation factor. nih.gov In a study on Co2+ extraction, an MDLM system using D2EHPA in kerosene as the carrier achieved a transport efficiency of over 94%. nih.gov The transport rate was significantly influenced by the pH of the donor phase and the concentration of the D2EHPA carrier. nih.gov

Composite membranes, which consist of a thin selective layer atop a porous support, are designed to overcome the common trade-off between ion conductivity and selectivity. oxinst.com The functional properties of these membranes can be enhanced by incorporating specific carriers. Bis(2-ethylhexyl) phosphate has been identified as a facilitator for the transport of chromium(III) through activated composite membranes (ACM). This demonstrates the role of the compound in creating highly selective and efficient ion transport pathways within engineered membrane structures.

Adsorption and Ion-Exchange Resins

Modifying solid substrates with this compound creates advanced adsorbents and ion exchangers with tailored selectivities.

Hybrid ion exchangers, or solvent-impregnated resins (SIRs), are produced by incorporating an organic extractant into the pores of a polymeric support. This process combines the selectivity of the extractant with the ease of handling of a solid resin.

A common method involves the physical impregnation of a macroporous resin, such as Amberlite™ XAD-16HP, with D2EHPA, often mixed with a modifier like Tributyl Phosphate (TBP). mdpi.comresearchgate.net The synthesis involves dissolving the extractants in a solvent, mixing with the resin, and then evaporating the solvent, leaving the extractant lodged within the polymer matrix. mdpi.com

Characterization focuses on the impregnation ratio and the subsequent adsorption capacity. Research shows that the impregnation ratio of D2EHPA-TBP mixtures decreases as the proportion of TBP increases, which is attributed to the higher affinity of the non-polar D2EHPA dimer for the non-polar resin compared to the more polar TBP. researchgate.net However, the addition of TBP can significantly enhance the adsorption capacity for certain metals, like Vanadium(IV), by breaking up the D2EHPA dimers and making the monomeric form more available for complexation. mdpi.comresearchgate.net The adsorption capacity for V(IV) was found to be maximal when the D2EHPA to TBP ratio was 7:3. mdpi.com

| Molar Ratio of D2EHPA to TBP | Impregnation Ratio (g/g resin) |

|---|---|

| 10:0 | 0.62 |

| 9:1 | 0.59 |

| 8:2 | 0.55 |

| 7:3 | 0.52 |

| 6:4 | 0.48 |

| 5:5 | 0.45 |

Data sourced from Zheng et al. (2018). researchgate.net

The mechanism by which substrates modified with D2EHPA adsorb metal ions is a multi-step process. First, the extractant is physically immobilized onto a support material, such as a polymer resin or carbonized biomass. mdpi.comresearchgate.net The non-polar dimeric form of D2EHPA exhibits a strong affinity for non-polar substrates like Amberlite resins, facilitating its retention. researchgate.net

Regeneration and Reusability Studies of Adsorbents

The economic viability and environmental sustainability of advanced separation technologies heavily rely on the effective regeneration and long-term reusability of the adsorbent materials. For adsorbents functionalized with organophosphorus compounds, such as this compound, regeneration studies are crucial to determine their lifecycle and operational costs. Research in this area primarily focuses on stripping the adsorbed target molecules and restoring the adsorbent's capacity for subsequent cycles. While direct studies on this compound are limited, extensive research on the closely related compound, di(2-ethylhexyl) phosphoric acid (D2EHPA), provides significant insights into the regeneration and reusability of these types of adsorbents.

The regeneration process typically involves washing the spent adsorbent with a suitable eluent to remove the extracted species. The choice of eluent is critical and depends on the nature of the target species and the adsorbent matrix. For instance, in the case of D2EHPA-impregnated resins used for metal ion extraction, acidic solutions are commonly employed to strip the metal ions. For example, nitric acid (HNO₃) has been shown to be an effective stripping agent for neodymium from a D2EHPA-based adsorbent. google.com The protons from the acid replace the adsorbed metal complexes, thereby reactivating the organophosphorus functional groups on the adsorbent surface. google.com

In other applications, organic solvents have proven effective for regeneration. A study on the removal of bis(2-ethylhexyl) phosphate (P204), the acidic form of the subject compound, from water using coconut shell activated carbon (CSAC) demonstrated that the spent adsorbent could be regenerated using acetone (B3395972). mdpi.comscilit.comresearchgate.net The use of an organic solvent facilitates the desorption of the organophosphorus compound, allowing for its recovery and the reuse of the activated carbon. mdpi.comscilit.comresearchgate.net

The following tables summarize key findings from regeneration and reusability studies of adsorbents containing di(2-ethylhexyl) phosphoric acid, which serve as a proxy for this compound.

Table 1: Regeneration of D2EHPA-Based Adsorbents

| Adsorbent | Target Species | Eluent (Stripping Agent) | Regeneration Efficiency | Source(s) |

| Phosphonic Acid Functionalized Adsorbent | Neodymium (Nd³⁺) | 1 M Nitric Acid (HNO₃) | 89.8% at 29 bed volumes, 99.0% at 75 bed volumes | google.com |

| Coconut Shell Activated Carbon (CSAC) | Bis(2-ethylhexyl) phosphate (P204) | Acetone | High-concentration elution peak observed, indicating effective desorption | mdpi.comscilit.comresearchgate.net |

Table 2: Reusability of D2EHPA-Impregnated Resins

| Adsorbent | Target Application | Number of Cycles | Performance | Source(s) |

| D2EHPA-impregnated Amberlite XAD-4 | Scandium (Sc³⁺) extraction | Not specified, but reusability is a key feature | Maximum capacity of 0.035 mg Sc³⁺/g of resin achieved | researchgate.net |

| Phosphonic Acid Functionalized Adsorbent | Neodymium (Nd³⁺) extraction | Demonstrates potential for reuse after stripping with HNO₃ | Protons replace adsorbed neodymium complexes, reactivating the sites | google.com |

Interfacial Phenomena and Colloidal Systems

Microemulsion and Reverse Micelle Formation

The amphiphilic nature of ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403) drives its self-assembly in solution, leading to the formation of organized structures like microemulsions and reverse micelles, which are central to various scientific and industrial applications.

Stabilization and Structural Characterization of Water-in-Oil Microemulsions

Ammonium 2-ethylhexyl hydrogen phosphate is an effective stabilizer for water-in-oil (w/o) microemulsions, which are thermodynamically stable, nanoscopically structured dispersions of water within a continuous oil phase. acs.org These systems are of interest for their ability to solubilize both aqueous and oil-soluble compounds. The stabilization is achieved by the surfactant molecules orienting themselves at the water-oil interface, with their hydrophilic phosphate heads in the aqueous phase and their hydrophobic tails extending into the oil phase. stanford.edu This arrangement reduces the interfacial tension between the two immiscible liquids, allowing for the formation of stable, nanometer-sized water droplets. acs.orgstanford.edu

The structure of these microemulsions can be characterized using techniques such as Small-Angle Neutron Scattering (SANS). SANS studies have revealed that the morphology of the aggregates is highly dependent on the water-to-surfactant molar ratio (ω). acs.org At low water content (ω < 5), the system tends to form rod-shaped reverse micelles. As more water is added (ω > 5), a transition to spherical droplet w/o microemulsions occurs. acs.org For these larger, spherical microemulsions, SANS data analysis has determined the head group area of the this compound to be approximately 63 ± 3 Ų. acs.org

Formation and Dynamics of Reverse Micelles

In non-polar organic solvents, this compound molecules self-assemble to form reverse micelles. science.gov These are dynamic aggregates where the polar head groups of the surfactant molecules form a core, capable of solubilizing water, while the hydrophobic tails extend outwards into the continuous non-polar solvent. stanford.eduscience.gov The formation of these structures is a spontaneous process driven by the need to minimize the unfavorable interactions between the polar surfactant heads and the non-polar solvent. nih.gov

The presence of even trace amounts of a polar solvent like water can be a critical driving force for the formation of large, permanent reverse micelle aggregates. nih.gov Molecular dynamics simulations have shown that without polar molecules, surfactant aggregation is limited, whereas a small number of polar molecules can trigger the formation of more substantial and stable reverse micelles. nih.gov These aggregates are not static; they are in a constant state of flux, with surfactant molecules continuously exchanging between the micelle and the bulk solvent. science.gov

Influence of Amphiphile Concentration and Water Content on Micellar Aggregation

The aggregation behavior of this compound is significantly influenced by both its concentration and the amount of water present in the system, typically expressed as the molar ratio of water to surfactant, ω = [H₂O]/[Surfactant].

Amphiphile Concentration: At a constant water-to-surfactant ratio (ω), an increase in the surfactant concentration leads to an increase in the length of the rod-shaped micelles formed at low water content. acs.org This suggests that a higher concentration of the amphiphile promotes the growth of larger aggregates.

Water Content (ω): The water content has a dramatic effect on the size and shape of the aggregates. In systems with this compound, the addition of water in the range of ω < 5 causes a progressive decrease in the length of the rod-shaped micelles. acs.org As ω increases beyond 5, a structural transition occurs, leading to the formation of spherical water-in-oil microemulsion droplets. The size of these spherical droplets then increases proportionally with the water-to-surfactant ratio (ω). acs.org This transition from rod-like to spherical aggregates highlights the critical role of water in dictating the geometry of the micellar structures.

The following table summarizes the observed structural changes based on research findings:

| Condition | Aggregate Morphology | Trend with Increasing Variable |

| Variable: Amphiphile Concentration (at constant ω) | Rod-shaped micelles | Length of rods increases |

| Variable: Water Content (ω) | Rod-shaped to Spherical | Rod length decreases (ω < 5), then transitions to spheres whose size increases with ω (ω > 5) |

Supramolecular Solvent Systems

Beyond simple micelle formation, this compound can be a key component in the formation of more complex, ordered systems known as supramolecular solvents. These solvents have unique properties that make them useful in advanced separation methodologies.

Electrolyte-Induced Coacervation and Supramolecular Solvent Formation

Supramolecular solvents (SUPRAS) can be formed from the self-assembly of amphiphiles in a solution, and this process can be induced by the addition of an electrolyte. In the case of systems containing di-(2-ethylhexyl)phosphoric acid (the acidic form of the amphiphile), a supramolecular solvent phase can be spontaneously formed in a ternary mixture of the amphiphile, a water-miscible organic solvent like tetrahydrofuran (B95107) (THF), and an aqueous sample. researchgate.net This process, known as coacervation, involves the separation of the solution into two distinct liquid phases: a dense, coacervate phase rich in the surfactant aggregates, and a dilute equilibrium phase. nih.gov The addition of electrolytes can trigger this phase separation in micellar solutions, leading to the formation of the SUPRAS. nih.gov

Application in Liquid-Phase Microextraction (LPME) Methodologies

The unique properties of supramolecular solvents formed from amphiphiles like this compound make them highly effective for use in liquid-phase microextraction (LPME) techniques. researchgate.netdntb.gov.ua LPME is a sample preparation method that uses minimal amounts of solvent to extract and pre-concentrate analytes from a larger sample volume, offering a greener alternative to traditional solvent extraction. nih.gov

In SUPRAS-based LPME, the coacervate phase acts as the extraction solvent. researchgate.net For instance, a method has been developed for the microextraction of fluoroquinolones from human urine using a supramolecular solvent based on ammonium di(2-ethylhexyl)phosphate. dntb.gov.ua Similarly, supramolecular solvents derived from di-(2-ethylhexyl)phosphoric acid and THF have been used to extract organophosphorus pesticides from tea drinks. researchgate.net The high concentration of organized amphiphilic assemblies within the SUPRAS phase provides a variety of interaction sites (hydrophobic, electrostatic, hydrogen bonding), enabling the efficient extraction of a wide range of analytes. researchgate.netresearchgate.net This methodology is noted for its simplicity, high enrichment factors, and compatibility with analytical techniques like liquid chromatography. dntb.gov.uanih.gov

Interfacial Tension and Adsorption Isotherms

The behavior of this compound at interfaces, particularly liquid-liquid interfaces, is critical to its application in various fields, including solvent extraction and the formation of emulsions. This section explores the measurement of its interfacial properties and its molecular arrangement at these boundaries.

Measurement Techniques and Methodologies

The characterization of the interfacial properties of this compound involves a suite of specialized techniques to determine both the interfacial tension and the nature of its adsorption at interfaces.

Common methods for measuring the interfacial tension of liquid-liquid systems include the du Noüy ring method, the spinning drop method, and the drop weight method. The du Noüy ring and drop weight methods are based on measuring the force required to detach a ring or a drop from the interface, which is directly related to the interfacial tension. The spinning drop method is particularly suited for measuring very low interfacial tensions, where a drop of a less dense liquid is rotated in a more dense liquid, and the shape of the elongated drop is used to calculate the interfacial tension. While there is a lack of extensive publicly available data specifically for this compound, an estimated liquid-water interfacial tension for the parent compound, bis(2-ethylhexyl) phosphate, is reported to be 30 dynes/cm (or 0.030 N/m) at 20°C. nih.gov

Adsorption isotherms, which describe the equilibrium concentration of a substance on a surface as a function of its concentration in the bulk solution, are crucial for understanding the surface activity of this compound. Commonly used isotherm models include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface.

Studies on the related compound, bis(2-ethylhexyl) phosphate (P204), have shown that its adsorption onto activated carbon from an aqueous solution is well-described by the Langmuir model. This suggests a monolayer adsorption mechanism. nih.gov The adsorption behavior is influenced by factors such as pH and the nature of the adsorbent. While specific isotherm constants for this compound are not readily found in the literature, the principles of these models would be applied to experimental data to determine its adsorption characteristics.

Table 1: Common Techniques for Interfacial Property Measurement

| Property | Measurement Technique | Description |

|---|---|---|

| Interfacial Tension | du Noüy Ring Method | Measures the force needed to pull a platinum ring from a liquid-liquid interface. |

| Interfacial Tension | Spinning Drop Method | Measures the shape of a rotating drop within a denser liquid to determine ultra-low interfacial tension. |

| Interfacial Tension | Drop Weight Method | Determines interfacial tension by measuring the weight of drops detaching from a capillary tip. |

| Adsorption Isotherm | Langmuir Model | Describes monolayer adsorption on a homogeneous surface. |

Molecular Behavior at Liquid-Liquid Interfaces

The amphiphilic nature of this compound, possessing both a polar ammonium phosphate head group and non-polar 2-ethylhexyl tails, dictates its behavior at liquid-liquid interfaces, such as an oil-water interface.

Research has shown that the ammonium salt of bis(2-ethylhexyl) hydrogen phosphate (NH4DEHP) is an effective surfactant, capable of stabilizing water-in-oil (w/o) microemulsions. acs.org Small-Angle Neutron Scattering (SANS) studies have provided significant insights into the molecular arrangement within these systems. In the absence of water, NH4DEHP forms rod-shaped reversed micelles in the oil phase. As water is introduced, the length of these micelles progressively decreases. acs.org

At higher water-to-surfactant molar ratios (ω > 5), the system transitions to forming spherical droplet w/o microemulsions, with the size of the water-core droplets increasing proportionally with the amount of water added. acs.org Analysis of the SANS data for these spherical microemulsions has determined the head group area of the NH4DEHP molecule at the surfactant layer to be approximately 63 ± 3 Ų. acs.org This value provides a quantitative measure of the packing of the surfactant molecules at the oil-water interface.

Furthermore, NMR studies on a similar system involving the ammonium salt of a fluorinated dialkyl phosphate in supercritical carbon dioxide have shed light on the dynamics at the interface. These studies indicate that while there is rapid exchange of water between the bulk and the microemulsion droplets, the entrapped water has restricted motion. The counterions, in this case, ammonium ions, are mostly associated with the surfactant headgroups. nih.gov This association is crucial for the stability and structure of the interfacial film.

Table 2: Molecular Properties of this compound at Interfaces

| Property | Value | Technique | Reference |

|---|---|---|---|

| Head Group Area | 63 ± 3 Ų | Small-Angle Neutron Scattering (SANS) | acs.org |

| Aggregate Structure (low water content) | Rod-shaped reversed micelles | Small-Angle Neutron Scattering (SANS) | acs.org |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| bis(2-ethylhexyl) phosphate |

| Ammonium bis(2-ethylhexyl) phosphate |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Ammonium (B1175870) 2-ethylhexyl hydrogen phosphate (B84403). These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its functional groups and atomic arrangement.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural confirmation of Ammonium 2-ethylhexyl hydrogen phosphate by identifying its key functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: Analysis is often performed on the corresponding acid, bis(2-ethylhexyl) hydrogen phosphate (D2EHPA), as its IR spectrum is well-documented. nist.gov The spectrum of D2EHPA exhibits characteristic absorption bands that confirm its structure. The transition to its ammonium salt results in predictable spectral changes.

P=O (Phosphoryl group): A strong absorption band is typically observed around 1243 cm⁻¹. researchgate.net

P-O-C (Phosphoester group): Intense stretching vibrations for this group are found near 1037-1041 cm⁻¹. researchgate.net

C-H (Alkyl chains): Stretching and bending vibrations of the 2-ethylhexyl groups appear in the region of 2850-2960 cm⁻¹ and around 1458 cm⁻¹, respectively. researchgate.net

O-H (Acidic proton): In the free acid (D2EHPA), a very broad absorption band is present in the region of 2550-2750 cm⁻¹, characteristic of the hydrogen-bonded P-OH group. researchgate.net

N-H (Ammonium ion): For this compound, the broad O-H band disappears and is replaced by characteristic N-H stretching and bending vibrations from the NH₄⁺ ion, typically appearing around 3100-3300 cm⁻¹ and 1400 cm⁻¹, respectively.

The NIST Chemistry WebBook provides reference spectra for the parent acid, bis(2-ethylhexyl)hydrogen phosphate, which serves as a basis for these interpretations. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR are used to confirm the molecular structure.

¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For the 2-ethylhexyl moiety, a complex series of signals between approximately 0.8 and 4.0 ppm is expected. chemicalbook.com The integration of these signals corresponds to the number of protons in the different chemical environments of the alkyl chains.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. D2EHPA and its salts typically show a single resonance in the ³¹P NMR spectrum, and its chemical shift provides information about the chemical environment of the phosphorus atom. While specific data for the ammonium salt is not widely published, studies on other organophosphates demonstrate the utility of ³¹P qNMR (quantitative NMR) using standards like ammonium dihydrogen phosphate. researchgate.netresearchgate.net

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and assessing its purity by detecting trace impurities. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are generally preferred over harsher methods like Electron Ionization (EI) to prevent the thermal decomposition of the salt and allow for the observation of ions related to the intact molecule.

The analysis would be expected to show:

Anion Detection: In negative ion mode ESI-MS, the deprotonated parent acid, the bis(2-ethylhexyl) phosphate anion ([C₁₆H₃₄O₄P]⁻), would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 321.22 g/mol ).

Cation Detection: In positive ion mode, the ammonium cation (NH₄⁺) could be observed.

Purity Assessment: The high sensitivity of MS allows for the detection of impurities, which would appear as additional signals in the mass spectrum. Their mass can help in their identification.

While direct MS analysis of the ammonium salt is sparse in literature, GC-MS is frequently used for the analysis of the parent acid (after derivatization) and related organophosphate esters, confirming the utility of mass spectrometry in this chemical family. ecetoc.org The NIST database holds the electron ionization mass spectrum for the parent acid, bis(2-ethylhexyl)hydrogen phosphate, which is useful for structural confirmation through its fragmentation pattern. nist.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-performance liquid chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like this compound.